molecular formula C8H12 B156286 1,5-Cyclooctadiene CAS No. 111-78-4

1,5-Cyclooctadiene

Cat. No. B156286
CAS RN: 111-78-4
M. Wt: 108.18 g/mol
InChI Key: VYXHVRARDIDEHS-QGTKBVGQSA-N
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Description

1,5-Cyclooctadiene (COD) is a versatile organic compound that has garnered attention due to its utility in various chemical reactions and its role in the synthesis of complex molecules. It is known for its strained trans,trans-diolefin structure, which enables it to participate in efficient click reactions, such as [3+2] cycloadditions with 1,3-dipoles and inverse-electron-demand Diels-Alder reactions with tetrazines .

Synthesis Analysis

The synthesis of functionalized 1,5-cyclooctadienes can be achieved through lithiation under LICKOR superbase conditions, followed by reaction with alkyl halides or ethylene oxide, yielding high purity products . Additionally, dimethyl-1,5-cyclooctadiene (DMCOD) is synthesized via the Ni-catalyzed dimerization of isoprene .

Molecular Structure Analysis

The molecular structure of COD has been extensively studied, revealing that it can form complexes with transition metals. These complexes often exhibit weak metal-COD bonds, which are significant in inorganic synthesis and catalysis . The crystal structure of (1,5-cyclooctadiene)di-μ-methoxo-dirhodium(I) indicates a square planar coordination of the rhodium atom with the COD ligand acting as a bidentate donor . Similarly, the structure of 1,5-cyclooctadienebis(iron tetracarbonyl) shows the COD molecule in a chair-conformation bonded to two Fe(CO)4 units .

Chemical Reactions Analysis

COD is not only a substrate in synthesis but also a reactant in various chemical reactions. It can undergo Diels-Alder reactions to form adducts

Scientific Research Applications

Surface Interaction and Bonding

1,5-Cyclooctadiene (COD) demonstrates significant interactions with silicon surfaces. Hovis and Hamers (1997) explored how COD molecules adsorb onto silicon lattice sites, forming highly ordered structures. The bonding process involves breaking one π bond of the COD molecule and the π bond of one SiSi dimer of the silicon surface, leading to the formation of two new Si−C bonds. This interaction leaves one double bond of COD exposed at the surface (Hovis & Hamers, 1997).

Organometallic Chemistry

In organometallic chemistry, Leigh and Fischer (1965) found that 1,5-COD reacts with group VI transition element hexacarbonyls. In certain solvents, 1,5-COD rearranges on chromium, producing o-xylene (Leigh & Fischer, 1965).

Conformational Studies

1,5-COD has been subject to conformational analysis to understand its stability and structure. Allinger, Viskocil, Burkert, and Yuh (1976) utilized force field methods to study 1,5-COD, revealing its preference for a twist-boat conformation and comparing its stability to other isomers (Allinger, Viskocil, Burkert, & Yuh, 1976).

Functionalization and Polymer Chemistry

Revell and Ganesan (2002) demonstrated the lithiation of 1,5-COD under LICKOR superbase conditions for the synthesis of functionalized 1,5-COD. This method is suitable for creating 1,5-CODs with pendant functional groups, useful for immobilization on solid-phase resins (Revell & Ganesan, 2002).

Reactivity in Chemical Biology

Stöckmann, Neves, Day, Stairs, Brindle, and Leeper (2011) showed that (E,E)-1,5-COD can undergo fast click reactions, making it a versatile component in chemical biology and polymer chemistry (Stöckmann et al., 2011).

Catalytic Processes and Hydrogenation

Nett, Zhao, Zimmerman, and Montgomery (2015) discovered the inhibitory role of 1,5-COD in nickel-catalyzed C-H functionalization processes. They noted that COD captures hydride in these reactions, forming a stable off-cycle π-allyl complex that affects catalytic efficiency (Nett, Zhao, Zimmerman, & Montgomery, 2015).

Safety And Hazards

1,5-Cyclooctadiene is flammable and harmful if swallowed or inhaled . It may be fatal if swallowed and enters airways . It is toxic to aquatic life with long-lasting effects . Personal protective equipment should be used and adequate ventilation should be ensured when handling this chemical .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene
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InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7-
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InChI Key

VYXHVRARDIDEHS-QGTKBVGQSA-N
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Canonical SMILES

C1CC=CCCC=C1
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Isomeric SMILES

C1/C=C\CC/C=C\C1
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Molecular Formula

C8H12
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Related CAS

26353-15-1
Record name 1,5-Cyclooctadiene, homopolymer
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Molecular Weight

108.18 g/mol
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Physical Description

Liquid, Colorless Liquid; [MSDSonline]
Record name 1,5-Cyclooctadiene
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Boiling Point

150.8 °C @ 757 MM HG
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Flash Point

95 °F, 95 °F.
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Solubility

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE
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Density

0.8818 @ 25 °C/4 °C
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Vapor Density

3.66 (AIR= 1)
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Vapor Pressure

4.95 [mmHg], 0.50 PSI ABSOLUTE @ 100 °F
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Product Name

1,5-Cyclooctadiene

Color/Form

LIQUID

CAS RN

111-78-4, 17612-50-9, 1552-12-1, 12266-72-7
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Record name 1,5-Cyclooctadiene, (E,E)-
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Melting Point

-70 TO -69 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Cyclooctadiene
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1,5-Cyclooctadiene
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1,5-Cyclooctadiene
Reactant of Route 4
1,5-Cyclooctadiene
Reactant of Route 5
1,5-Cyclooctadiene
Reactant of Route 6
1,5-Cyclooctadiene

Citations

For This Compound
28,500
Citations
DJ Krysan, PB Mackenzie - The Journal of Organic Chemistry, 1990 - ACS Publications
Bis (l, 5-cyclooctadiene) nickel (0), Ni (COD) 2, is an im-portant and useful complex of interest as a starting ma-terial for the synthesis of other organonickel complexes and as a catalyst …
Number of citations: 130 pubs.acs.org
K Hagen, L Hedberg, K Hedberg - The Journal of Physical …, 1982 - ACS Publications
Department of Chemistry, Oregon State University, Corvallis, Oregon 97331 (Received: September 15, 1981) c¿ s, c¿ sl, 5-Cyclooctadiene has been investigatedby gas-phase electron …
Number of citations: 23 pubs.acs.org
A Kina, K Ueyama, T Hayashi - Organic letters, 2005 - ACS Publications
A rhodium complex coordinated with 1,5-diphenyl-1,5-cyclooctadiene (Ph-cod), [RhCl((R)-Ph-cod)] 2 , was obtained enantiomerically pure through optical resolution of diastereomeric …
Number of citations: 108 pubs.acs.org
AC Cope, BS Fisher, W Funke… - The Journal of …, 1969 - ACS Publications
Vol. 84, No. 7, July 1969 Notes 2233 which they suggested structure 11. We repeated the hydrolysis under the same conditions and obtained a product (97.5%), the spectral …
Number of citations: 24 pubs.acs.org
RE Rinehart, JS Lasky - Journal of the American Chemical …, 1964 - ACS Publications
Communications to availability of the rather stable -complex IV as an by an would be involved if III were transfer. The possibil Page 1 2516 Communications to the Editor Vol. availability …
Number of citations: 78 pubs.acs.org
MF Semmelhack, PM Helquist… - Journal of the American …, 1971 - ACS Publications
351 (M— 1), 184, 170, 169, 156], 6 Analogous treat-ment of the cis compound 14 gave 43% of racemic 3, 4, 5, 6-tetrahydroalstonine [17; mp 199.5-200.5, crystallized from ethanol; ir (…
Number of citations: 301 pubs.acs.org
P Macchi, DM Proserpio, A Sironi - Journal of the American …, 1998 - ACS Publications
The accurate experimental electron density of crystalline bis(5-cyclooctadiene)nickel, Ni(COD) 2 , has been determined by X-ray diffraction (T = 125 K, 17 051 reflections measured for …
Number of citations: 115 pubs.acs.org
HC Clark, LE Manzer - Journal of Organometallic Chemistry, 1973 - Elsevier
An improved synthesis for the complexes PtR 2 (COD), [where COD = 1,5cyclooctadiene, R = I, CH 3 , C 2 H 5 , CH 2 C 6 H 5 , CH 2 Si(CH 3 ) 3 , C 6 H 5 ] and the reactions with HCl (…
Number of citations: 641 www.sciencedirect.com
KV Zherikova, NB Morozova, IA Baidina - Journal of Structural Chemistry, 2009 - Springer
XRD is used to determine the structure of Cp′Ir(cod) at a temperature of 150(2) K. Crystallographic data for C 14 H 19 Ir are: a = 10.8272(5) Å, b = 9.7746(4) Å, c = 10.9180(5) Å, β = …
Number of citations: 11 link.springer.com
K Itoh, H Nagashima, T Ohshima, N Oshima… - Journal of …, 1984 - Elsevier
The complex Ru(1-3:5-6-η-C 8 H 11 ) 2 (II) was prepared by the reduction of ruthenium trichloride hydrate with zinc in the presence of 1,5-cyclooctadiene at room temperature. Complex …
Number of citations: 122 www.sciencedirect.com

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